molecular formula C11H17N3O B139497 4-(Methyloxy)-3-(1-piperazinyl)aniline CAS No. 148546-90-1

4-(Methyloxy)-3-(1-piperazinyl)aniline

Cat. No. B139497
CAS RN: 148546-90-1
M. Wt: 207.27 g/mol
InChI Key: PBIXGKIJQUGWAZ-UHFFFAOYSA-N
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Description

4-Piperazinoaniline (CAS#67455-41-8) is an important organic intermediate. It can be used in agrochemical, pharmaceutical and dyestuff field .


Molecular Structure Analysis

The molecular formula of 4-(1-Piperazinyl)aniline is C10H15N3 . The InChI Key is VAVOYRCCWLRTMS-UHFFFAOYSA-N and the SMILES structure is NC1=CC=C (C=C1)N1CCNCC1 .


Physical And Chemical Properties Analysis

4-(1-Piperazinyl)aniline is a solid compound . It has a molecular weight of 177.25 g/mol . The color of the compound ranges from purple to white . The melting point is between 119°C to 123°C .

Safety and Hazards

4-(1-Piperazinyl)aniline is toxic if swallowed. It causes serious eye damage, skin irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray. Wash thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-methoxy-3-piperazin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-15-11-3-2-9(12)8-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIXGKIJQUGWAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406246
Record name 4-(Methyloxy)-3-(1-piperazinyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methyloxy)-3-(1-piperazinyl)aniline

CAS RN

148546-90-1
Record name 4-(Methyloxy)-3-(1-piperazinyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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